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molecular formula C13H18N2O4 B8289687 Dimethyl (2-(6-amino-4-methyl-2-pyridinyl)ethyl)malonate

Dimethyl (2-(6-amino-4-methyl-2-pyridinyl)ethyl)malonate

Cat. No. B8289687
M. Wt: 266.29 g/mol
InChI Key: JDFKHRFNTMYPEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05972975

Procedure details

A mixture of dimethyl (2-(6-amino-4-methyl-2-pyridinyl)ethyl)malonate (34 mg, 0.13 mmol) in 2.0 mL of 2.0 N hydrochloric acid was refluxed for 8 h. After cooling to room temperature, the reaction was extracted with 2×15 mL of dichloromethane and the aqueous phase was concentrated in vacuo to give 17 mg (58% yield) of 4-(6-amino-4-methyl-2-pyridinyl)butanoic acid hydrochloride.
Quantity
34 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([CH2:8][CH2:9][CH:10](C(OC)=O)[C:11]([O:13]C)=[O:12])[CH:5]=[C:4]([CH3:19])[CH:3]=1.[ClH:20]>>[ClH:20].[NH2:1][C:2]1[N:7]=[C:6]([CH2:8][CH2:9][CH2:10][C:11]([OH:13])=[O:12])[CH:5]=[C:4]([CH3:19])[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
34 mg
Type
reactant
Smiles
NC1=CC(=CC(=N1)CCC(C(=O)OC)C(=O)OC)C
Name
Quantity
2 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 8 h
Duration
8 h
EXTRACTION
Type
EXTRACTION
Details
the reaction was extracted with 2×15 mL of dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
the aqueous phase was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
Cl.NC1=CC(=CC(=N1)CCCC(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 17 mg
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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